molecular formula C12H17BrO B8477194 2-Bromo4,6-diisopropyl-phenol

2-Bromo4,6-diisopropyl-phenol

Cat. No. B8477194
M. Wt: 257.17 g/mol
InChI Key: KVHSWVCNHRIWRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05646272

Procedure details

1 g of iron powder and then, dropwise, 101 g (32.2 ml, 0.63 mol) of bromine are added in the course of 90 minutes to a solution of 102.3 g (0.57 mol) of 2,4-diisopropylphenol in 900 ml of glacial acetic acid at 95° C. The mixture is stirred for a further hour at 100° C. and cooled, the reaction mixture is partitioned between toluene and water and the toluene phase is washed with NaHCO3 solution. It is dried, filtered and concentrated, and the residue is distilled in a high vacuum. 125 g of the title compound is obtained as a pale yellow oil, b.p. 85° C./0.15 torr.
Quantity
32.2 mL
Type
reactant
Reaction Step One
Quantity
102.3 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH:3]([C:6]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:8][C:7]=1[OH:15])([CH3:5])[CH3:4]>C(O)(=O)C.[Fe]>[CH:3]([C:6]1[CH:11]=[C:10]([CH:12]([CH3:14])[CH3:13])[CH:9]=[C:8]([Br:1])[C:7]=1[OH:15])([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
32.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
102.3 g
Type
reactant
Smiles
C(C)(C)C1=C(C=CC(=C1)C(C)C)O
Name
Quantity
900 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for a further hour at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the reaction mixture is partitioned between toluene and water
WASH
Type
WASH
Details
the toluene phase is washed with NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
It is dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled in a high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC(=C1)C(C)C)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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